6-Hydroxy-4-nitropicolinaldehyde
Description
Properties
Molecular Formula |
C6H4N2O4 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
4-nitro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4N2O4/c9-3-4-1-5(8(11)12)2-6(10)7-4/h1-3H,(H,7,10) |
InChI Key |
LLJYTZCOZFJBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Protected Pyridine Precursors
Route 1: Directed Nitration via Pyridine N-Oxide
- Starting Material : 2-Picolinaldehyde N-oxide.
- Nitration :
- Reduction of N-Oxide :
- Hydroxylation at C6 :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 83% | 99.2% |
| Hydroxylation | NaOH (10% aq.), 100°C, 6h | 68% | 95% |
Sequential Functionalization of 2-Picolinaldehyde
Route 2: Chlorination-Nitration-Hydrolysis
- Chlorination at C6 :
- Nitration at C4 :
- Hydrolysis of Chloro to Hydroxyl :
Advantages :
Limitations :
- Requires harsh hydrolysis conditions, risking aldehyde oxidation.
Oxidation of Hydroxymethyl Precursors
Route 3: Alcohol Oxidation Strategy
- Synthesis of 6-Hydroxy-4-nitro-2-hydroxymethylpyridine :
- Oxidation to Aldehyde :
Reaction Scheme :
$$
\text{6-Hydroxy-2-hydroxymethylpyridine} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6-Hydroxy-4-nitro-2-hydroxymethylpyridine} \xrightarrow{\text{(COCl)}2/\text{DMSO}} \text{6-Hydroxy-4-nitropicolinaldehyde}
$$
Yield Optimization :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Overall Yield | Scalability | Key Challenges |
|---|---|---|---|
| N-Oxide Route | 55–60% | High | N-oxide reduction side products |
| Chlorination-Nitration | 45–50% | Moderate | Hydrolysis step instability |
| Alcohol Oxidation | 70–75% | Low | Multi-step protection required |
Regioselectivity and Byproduct Formation
- Nitration : Para selectivity is >95% in N-oxide and chloro-directed routes.
- Hydroxylation : Competing oxidation of aldehyde to carboxylic acid necessitates inert atmospheres.
Advanced Catalytic Approaches
Gold-Catalyzed Cyclization
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4-nitropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 6-Nitro-4-picolinic acid.
Reduction: 6-Hydroxy-4-aminopicolinaldehyde.
Substitution: Various alkyl or acyl derivatives of this compound.
Scientific Research Applications
6-Hydroxy-4-nitropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-nitropicolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : Direct studies on this compound are scarce. Most inferences derive from substituent chemistry (e.g., nitro vs. methoxy effects) and comparisons to heterocycles like quinazolines .
- Synthetic Challenges : The aldehyde group in this compound may require protection during reactions, whereas quinazoline derivatives in emphasize cyclobutyl/indole coupling strategies.
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